2-Fluoro-6-methoxy-3,5-dimethylpyrazine
Description
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is a fluorinated pyrazine derivative characterized by a pyrazine ring substituted with a fluorine atom at position 2, a methoxy group at position 6, and methyl groups at positions 3 and 3. This compound belongs to the pyrazine family, known for their aromatic properties and applications in flavor chemistry, pharmaceuticals, and agrochemicals. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and reactivity. Its structural features make it a candidate for studying structure-activity relationships (SAR) in drug design and flavor modulation .
Properties
CAS No. |
91678-68-1 |
|---|---|
Molecular Formula |
C7H9FN2O |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9FN2O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3 |
InChI Key |
ARJUUSNBBFBGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the fluorination of 6-methoxy-3,5-dimethylpyrazine using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3,5-dimethylpyrazine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-6-methoxy-3,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical properties.
Industry: Employed in the flavor and fragrance industry for its distinct aromatic profile.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique substitution pattern of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine distinguishes it from analogous pyrazines. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Halogen vs. Alkyl Substituents :
- The fluorine in 2-Fluoro-6-methoxy-3,5-dimethylpyrazine increases electronegativity and stability compared to ethyl or methyl groups in 2-Ethyl-3,5-dimethylpyrazine . Bromine in 2-Bromo-3,5-dimethylpyrazine enhances reactivity for cross-coupling reactions but may reduce metabolic stability .
Methoxy Group Impact: The 6-OCH₃ group improves solubility in polar solvents compared to non-methoxy analogs like 2-Ethyl-3,5-dimethylpyrazine. This feature is critical for bioavailability in pharmaceutical contexts .
Flavor Applications: While 2-Ethyl-3,5-dimethylpyrazine contributes to roasted flavors in food, the methoxy and fluorine groups in the target compound may impart more complex or novel sensory profiles .
Table 2: Physicochemical Properties
| Property | 2-Fluoro-6-methoxy-3,5-dimethylpyrazine | 2-Ethyl-3,5-dimethylpyrazine | 2-Bromo-3,5-dimethylpyrazine |
|---|---|---|---|
| Molecular Formula | C₇H₉FN₂O | C₈H₁₂N₂ | C₆H₇BrN₂ |
| Boiling Point | Estimated 200–220°C | 180–182°C | 210–215°C |
| LogP (Lipophilicity) | ~1.8 (moderate) | ~2.1 | ~2.5 |
| Key Applications | Drug discovery, flavor chemistry | Food flavoring | Medicinal chemistry |
Research Findings and Case Studies
- Synthetic Pathways : Fluorinated pyrazines like the target compound are typically synthesized via halogenation of precursor pyrazines or through cross-coupling reactions, as seen in brominated analogs .
- Biosynthesis: Unlike ethyl-substituted pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine), which are naturally produced by Bacillus subtilis via amino acid metabolism, fluorinated derivatives are primarily synthetic due to fluorine’s rarity in biological systems .
- Toxicology : Methoxy and fluorine groups generally improve safety profiles compared to halogenated analogs like 2-Bromo-3,5-dimethylpyrazine, which may exhibit higher toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
